molecular formula C19H14F2NOPS B3042800 N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide CAS No. 680213-07-4

N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide

Cat. No. B3042800
CAS RN: 680213-07-4
M. Wt: 373.4 g/mol
InChI Key: ZIOJTHXCCNHKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide, commonly known as DFP, is a phosphorus-containing compound that has gained significant attention in the fields of chemistry and pharmacology due to its wide range of potential applications. The molecular weight of DFP is 373.4 g/mol .


Molecular Structure Analysis

The molecular formula of N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide is C19H14F2NOPS . Detailed structural analysis is not available in the sources I found.


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide, such as melting point, boiling point, and density, are not provided in the sources I found .

properties

IUPAC Name

N-(2,6-difluorophenyl)-1-diphenylphosphorylmethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2NOPS/c20-16-12-7-13-17(21)18(16)22-19(25)24(23,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOJTHXCCNHKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide
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N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide
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N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide
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N-(2,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide

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